molecular formula C19H16F3N3O2 B2841606 3-(trifluoromethyl)benzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946354-97-8

3-(trifluoromethyl)benzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2841606
CAS RN: 946354-97-8
M. Wt: 375.351
InChI Key: RMUHBTYLSAMMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trifluoromethyl)benzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazole derivatives, which have been widely studied for their biological activities.

Scientific Research Applications

Environmental Applications

Research has shown that 1H-benzotriazole (BTri) and its methylated analogues, such as tolyltriazole (TTri), are used as corrosion inhibitors in industrial applications, including in dishwashing agents and deicing fluids. Their presence as trace pollutants in wastewater and the effectiveness of various treatments, such as activated carbon filtration and ozonation, in removing them have been studied, indicating their environmental impact and the measures required to mitigate their effects (Reemtsma, Miehe, Duennbier, & Jekel, 2010).

Catalysis and Synthesis

Triazole derivatives have been explored for their catalytic properties, such as in the synthesis of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, showcasing their potential in creating luminescent materials with applications in optical devices and sensors (Uppal, Booth, Ali, Lockwood, Rice, & Elliott, 2011).

Antimicrobial and Antifungal Agents

A study on the synthesis and docking of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids revealed their potential as antifungal agents. This research emphasizes the role of triazole derivatives in developing new pharmaceuticals to combat fungal infections (Nikalje, Ghodke, Khan, & Sangshetti, 2015).

Molecular Structure and Reactivity

The molecular structure and reactivity of triazole derivatives for corrosion inhibition have been investigated, demonstrating their effectiveness in protecting metals from corrosion. Such studies highlight the importance of understanding the molecular basis of triazole derivatives' reactivity towards developing better corrosion inhibitors (Mostafa, Ashmawy, Reheim, Bedair, & Abuelela, 2021).

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-12-6-8-16(9-7-12)25-13(2)17(23-24-25)18(26)27-11-14-4-3-5-15(10-14)19(20,21)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUHBTYLSAMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)benzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

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